molecular formula C22H18 B14647304 1H-Indene, 1-methyl-2,3-diphenyl- CAS No. 51310-25-9

1H-Indene, 1-methyl-2,3-diphenyl-

Cat. No.: B14647304
CAS No.: 51310-25-9
M. Wt: 282.4 g/mol
InChI Key: GWYHPPDHAQEXIP-UHFFFAOYSA-N
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Description

1H-Indene, 1-methyl-2,3-diphenyl- is a polycyclic aromatic hydrocarbon featuring a fused bicyclic indene core substituted with a methyl group at position 1 and phenyl groups at positions 2 and 2. For instance, 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl (CAS 6416-39-3) shares a similar backbone, with a molecular formula of C₁₆H₁₆ and a PubChem ID of 22924 . The target compound likely has a molecular formula of C₂₂H₁₈ (indene backbone: C₉H₈ + methyl [C₁H₃] + two phenyl groups [C₁₂H₁₀]). Key properties inferred from analogs include high hydrophobicity (XLogP3 ~6.5–7.5) and a molecular weight of ~282–294 g/mol, depending on the degree of unsaturation .

Properties

CAS No.

51310-25-9

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-2,3-diphenyl-1H-indene

InChI

InChI=1S/C22H18/c1-16-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)21(16)17-10-4-2-5-11-17/h2-16H,1H3

InChI Key

GWYHPPDHAQEXIP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 1-methyl-2,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

1H-Indene, 1-methyl-2,3-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 1-methyl-2,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indene ring.

Comparison with Similar Compounds

Substituted Indene Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
1H-Indene, 1-methyl-2,3-diphenyl- Not explicitly listed C₂₂H₁₈ (inferred) 1-methyl, 2,3-diphenyl ~282–294 Likely high aromaticity, low solubility
1H-Indene, 2,3-dihydro-1-methyl-3-phenyl 6416-39-3 C₁₆H₁₆ 1-methyl, 3-phenyl 208.30 Hydrophobic (XLogP3: 6.5), used in organic synthesis
1-Methylindan (2,3-dihydro-1-methyl-1H-indene) 767-58-8 C₁₀H₁₂ 1-methyl 132.21 Intermediate in fragrance/pharmaceutical synthesis
1H-Indene, 2,3-dihydro-1,3-dimethyl- 4175-53-5 C₁₁H₁₄ 1,3-dimethyl 146.23 Enhanced steric hindrance, studied for reactivity
1H-Indene, 2,3-dihydro-4,7-dimethyl- 874-35-1 C₁₁H₁₄ 4,7-dimethyl 146.23 Symmetric substitution, potential in catalysis

Key Structural Differences :

  • Aromatic vs. Saturated Backbones : The target compound retains the indene aromatic system, whereas dihydroindenes (e.g., 1-methylindan) have a partially saturated backbone, reducing reactivity toward electrophilic substitution .

Heterocyclic Analogs (Indoles vs. Indenes)

The structurally related 1-Methyl-2,3-diphenyl-1H-indole (CAS 6121-45-5, C₂₁H₁₇N, MW 283.37 g/mol) highlights the impact of replacing the indene core with an indole (N-containing heterocycle) :

  • Reactivity : Indoles undergo electrophilic substitution at position 3, whereas indenes react preferentially at the cyclopentadienyl ring.
  • Applications : Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), while indenes are explored in materials science .

Reactivity Trends

  • Steric Hindrance : The 2,3-diphenyl groups in the target compound may hinder reactions at the indene core, contrasting with less-substituted analogs like 1-methylindan .

Physical and Chemical Properties

Property 1H-Indene, 1-methyl-2,3-diphenyl- (Inferred) 1-Methylindan 1-Methyl-2,3-diphenylindole
Boiling Point ~350–400°C (estimated) 175–180°C >300°C
LogP (Hydrophobicity) ~7.0–7.5 3.8 5.2
Crystallinity Likely crystalline (due to phenyl groups) Liquid at room temp Solid (mp: ~150–160°C)
Synthetic Yield Moderate (challenged by steric effects) High Low to moderate

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-2,3-diphenyl-1H-indene derivatives?

The synthesis of 1-methyl-2,3-diphenyl-substituted indene derivatives typically involves Friedel-Crafts alkylation or coupling reactions. For example, diphenylacetyl groups can be introduced via condensation reactions using aryl aldehydes and indene precursors. Advanced routes may employ transition-metal catalysis (e.g., palladium-mediated cross-coupling) to install aromatic substituents . Purification often requires column chromatography, and intermediates should be characterized by NMR and mass spectrometry to confirm regioselectivity.

Q. What spectroscopic techniques are essential for characterizing the molecular structure of 1-methyl-2,3-diphenyl-1H-indene?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-H stretching in aromatic systems at ~3000 cm⁻¹ and bending modes for methyl groups). Note that solvent contamination (e.g., CCl₄ or CS₂) can obscure peaks, necessitating careful baseline correction .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions; aromatic protons appear as multiplet clusters (δ 6.5–7.5 ppm), while methyl groups resonate as singlets (~δ 2.0 ppm).
  • X-ray crystallography : Defines stereochemistry and bond angles, as demonstrated in studies of diphenyl-substituted indenones .

Q. How can researchers ensure reproducibility in synthesizing methyl- and phenyl-substituted indene derivatives?

Standardize reaction conditions (temperature, solvent, catalyst loading) and document purification steps rigorously. Use high-purity reagents and validate intermediate structures via spectroscopic cross-checking. For example, IR spectra should match reference data from databases like NIST Chemistry WebBook to confirm consistency .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for methyl-substituted indene derivatives be resolved?

Discrepancies often arise from solvent effects, isotopic impurities, or instrumentation variability. To address this:

  • Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations of vibrational modes).
  • Cross-validate using multiple techniques (e.g., mass spectrometry for molecular weight confirmation and X-ray crystallography for structural clarity) .
  • Replicate experiments under controlled conditions, noting solvent interactions (e.g., CCl₄ vs. CS₂ in IR studies) .

Q. What computational approaches are effective for predicting the stability and reactivity of 1-methyl-2,3-diphenyl-1H-indene?

Density Functional Theory (DFT) calculations can model:

  • Thermodynamic stability : Calculate Gibbs free energy differences between isomers.
  • Reactivity : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack.
  • Non-covalent interactions : Use Hirshfeld surface analysis to assess crystal packing forces, as seen in studies of diphenylindenones .

Q. What strategies optimize the regioselectivity of phenyl group introduction in indene systems?

  • Steric and electronic control : Electron-withdrawing substituents on the indene core direct phenyl groups to less hindered positions.
  • Catalyst design : Chiral ligands in asymmetric catalysis can enhance enantioselectivity, as demonstrated in related bicyclic indene syntheses .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved NMR to isolate intermediates favoring desired regioisomers .

Methodological Considerations

Q. How should researchers handle spectral contamination in IR studies of indene derivatives?

  • Baseline correction : Subtract solvent peaks (e.g., CS₂ at ~860 cm⁻¹ or CCl₄ at ~1550 cm⁻¹) using software tools.
  • Alternative solvents : Use deuterated solvents (e.g., CDCl₃) for regions obscured by common contaminants .

Q. What are best practices for analyzing stereochemical outcomes in diphenyl-substituted indene derivatives?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases.
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computed electronic transitions to assign absolute configurations .

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